Cyclopropyl-(3-iodo-benzyl)-methyl-amine
Overview
Description
Cyclopropyl-(3-iodo-benzyl)-methyl-amine is an organic compound that features a cyclopropyl group, a 3-iodo-benzyl moiety, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-iodo-benzyl)-methyl-amine typically involves multiple steps. One common approach starts with the preparation of 3-iodobenzyl alcohol, which can be synthesized from 3-iodobenzoic acid . The alcohol is then converted to 3-iodobenzyl bromide through a bromination reaction . The final step involves the reaction of 3-iodobenzyl bromide with cyclopropylmethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-iodo-benzyl)-methyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodo-benzyl moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.
Coupling Reactions: The benzyl iodide can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a benzyl azide derivative, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
Cyclopropyl-(3-iodo-benzyl)-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of cyclopropyl and iodo-benzyl groups on biological systems, providing insights into their pharmacological properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-iodo-benzyl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the iodo-benzyl moiety can facilitate interactions with specific protein sites. The methylamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(4-iodo-benzyl)-methyl-amine
- Cyclopropyl-(3-bromo-benzyl)-methyl-amine
- Cyclopropyl-(3-chloro-benzyl)-methyl-amine
Uniqueness
Cyclopropyl-(3-iodo-benzyl)-methyl-amine is unique due to the presence of the iodine atom at the 3-position of the benzyl group, which can significantly influence its reactivity and biological activity. Compared to its bromo and chloro analogs, the iodo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFPIGRQDSIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)I)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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